

Spectroscopic Profile of 2-Furonitrile: A Technical Guide

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Compound of Interest		
Compound Name:	2-Furonitrile	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-furonitrile** (also known as furan-2-carbonitrile), a heterocyclic compound of interest in pharmaceutical and fine chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-furonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data with full assignment of chemical shifts and coupling constants for **2-furonitrile** is not readily available in publicly accessible databases, the expected regions for the proton and carbon signals can be predicted based on the structure and general principles of NMR spectroscopy.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of **2-furonitrile** is expected to show three signals in the aromatic region, corresponding to the three protons on the furan ring.



Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Predicted Coupling Constant (J) Hz	Assignment
~7.7	Doublet of doublets	J≈ 1.8, 0.8	H5
~7.3	Doublet of doublets	J ≈ 3.6, 0.8	НЗ
~6.6	Doublet of doublets	J≈3.6, 1.8	H4

Note: These are predicted values. Actual experimental values may vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The proton-decoupled ¹³C NMR spectrum of **2-furonitrile** is expected to show five distinct signals for the five carbon atoms.

Predicted Chemical Shift (δ) ppm	Assignment
~148	C5
~125	C3
~118	C4
~128	C2 (carbon bearing the nitrile group)
~110	-C≡N (nitrile carbon)

Note: These are predicted values based on typical chemical shifts for furan and nitrile compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of **2-furonitrile** exhibits characteristic absorption bands corresponding to its functional groups. The data below is for a neat sample, which is a common method for liquid samples.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3140	Medium	=C-H stretch (furan ring)
~2230	Strong	-C≡N stretch (nitrile)
~1580, ~1470, ~1380	Medium-Strong	C=C and C-C stretching (furan ring)
~1015	Strong	C-O-C stretch (furan ring)
~930, ~880, ~760	Strong	C-H out-of-plane bending (furan ring)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-furonitrile** shows a prominent molecular ion and characteristic fragment ions.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
93	High	[C₅H₃NO]+ (Molecular Ion)
65	Medium	[C ₄ H ₃ N] ⁺ (Loss of CO)
64	High	[C ₄ H ₂ N] ⁺ (Loss of CHO)
38	Medium	[C ₃ H ₂]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **2-furonitrile**.

NMR Spectroscopy Protocol

• Sample Preparation: Approximately 10-20 mg of **2-furonitrile** is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).



- Instrumentation and Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
 - ¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (Neat Liquid): A small drop of neat (undiluted) **2-furonitrile** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
- Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
 - A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric water and carbon dioxide.
 - The sample holder with the prepared salt plates is placed in the spectrometer's beam path.
 - The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization: A small amount of 2-furonitrile is introduced into the
mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and
introduction or by a direct insertion probe. In the ion source, the sample is bombarded with a



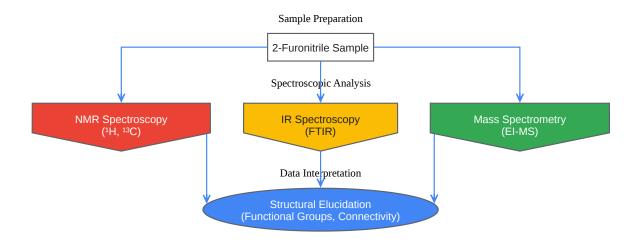
high-energy electron beam (typically 70 eV) to cause ionization and fragmentation (Electron Ionization - EI).

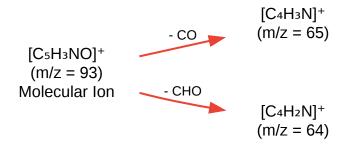
 Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-furonitrile**.







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